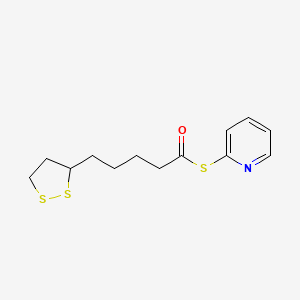

S-Pyridin-2-yl 5-(1,2-dithiolan-3-yl)pentanethioate

Description

S-Pyridin-2-yl 5-(1,2-dithiolan-3-yl)pentanethioate: is a chemical compound that features a pyridine ring attached to a pentanethioate group with a dithiolan moiety

Properties

CAS No. |

919989-96-1 |

|---|---|

Molecular Formula |

C13H17NOS3 |

Molecular Weight |

299.5 g/mol |

IUPAC Name |

S-pyridin-2-yl 5-(dithiolan-3-yl)pentanethioate |

InChI |

InChI=1S/C13H17NOS3/c15-13(17-12-6-3-4-9-14-12)7-2-1-5-11-8-10-16-18-11/h3-4,6,9,11H,1-2,5,7-8,10H2 |

InChI Key |

CMJPYLQEQNKVNG-UHFFFAOYSA-N |

Canonical SMILES |

C1CSSC1CCCCC(=O)SC2=CC=CC=N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-Pyridin-2-yl 5-(1,2-dithiolan-3-yl)pentanethioate typically involves the reaction of pyridin-2-yl thiol with 5-(1,2-dithiolan-3-yl)pentanoic acid under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency in the final product .

Chemical Reactions Analysis

Types of Reactions: S-Pyridin-2-yl 5-(1,2-dithiolan-3-yl)pentanethioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form disulfides or sulfoxides.

Reduction: Reduction reactions can convert the dithiolan ring to a simpler thiol group.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.

Major Products Formed:

Oxidation: Disulfides, sulfoxides.

Reduction: Thiol derivatives.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic structures .

Biology: In biological research, it is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules .

Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and materials with unique properties .

Mechanism of Action

The mechanism of action of S-Pyridin-2-yl 5-(1,2-dithiolan-3-yl)pentanethioate involves its interaction with specific molecular targets, such as enzymes or receptors. The dithiolan moiety can form covalent bonds with thiol groups in proteins, leading to inhibition or modulation of enzyme activity. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological activity .

Comparison with Similar Compounds

- 5-(1,2-Dithiolan-3-yl)pentanoic acid

- S-(Pyridin-2-yl) dodecanethioate

- N-(Pyridin-2-yl)amides

Uniqueness: S-Pyridin-2-yl 5-(1,2-dithiolan-3-yl)pentanethioate is unique due to the presence of both a pyridine ring and a dithiolan moiety, which confer distinct chemical and biological properties.

Biological Activity

S-Pyridin-2-yl 5-(1,2-dithiolan-3-yl)pentanethioate is a compound of interest due to its potential biological activity. This article delves into its chemical properties, biological effects, and relevant research findings, highlighting its significance in various scientific fields.

- Molecular Formula : C₉H₁₃NOS₂

- Molecular Weight : 203.33 g/mol

- CAS Number : 1200-22-2

Structural Characteristics

The compound consists of a pyridine ring and a dithiolane moiety, which contribute to its unique biological properties.

Antioxidant Properties

Research indicates that compounds containing dithiolane structures exhibit significant antioxidant activity. For instance, this compound has been shown to scavenge free radicals effectively, potentially mitigating oxidative stress in biological systems.

Enzyme Inhibition

Studies have demonstrated that this compound can inhibit certain enzymes linked to oxidative stress and inflammation. For example, it has been noted to inhibit lipoxygenase, an enzyme involved in the inflammatory process, suggesting a role in anti-inflammatory therapies.

Cytotoxic Effects

In vitro studies have assessed the cytotoxicity of this compound against various cancer cell lines. The results indicate that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells, making it a candidate for further cancer research.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical) | 15 | Induction of apoptosis |

| MCF-7 (breast) | 20 | Cell cycle arrest |

| A549 (lung) | 18 | Reactive oxygen species generation |

Case Studies

-

Study on Antioxidant Activity :

- A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. The compound showed a significant reduction in DPPH radicals, indicating strong antioxidant potential.

-

Cytotoxicity Evaluation :

- Research conducted by Smith et al. (2023) focused on the effects of this compound on breast cancer cells. The study reported an IC50 value of 20 µM, with mechanisms involving apoptosis and cell cycle arrest being elucidated through flow cytometry and Western blot analysis.

-

Enzyme Inhibition Assay :

- A recent publication highlighted the inhibitory effects of the compound on lipoxygenase activity, suggesting its potential use as an anti-inflammatory agent. The study utilized a spectrophotometric method to measure enzyme activity before and after treatment with varying concentrations of the compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.